Fonsecin B Fonsecin B Fonsecin B is a naphtho-gamma-pyrone that is fonsecin in which the hydroxy group at position 8 (meta to the methoxy group) has been converted to the corresponding methyl ether. Found in Aspergillus fonsecaeus. It has a role as an Aspergillus metabolite. It is a naphtho-gamma-pyrone, an aromatic ether, a member of phenols and a cyclic hemiketal. It derives from a fonsecin.
Fonsecin b, also known as TMC 256 B2, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Fonsecin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fonsecin b is primarily located in the cytoplasm. Fonsecin b can be converted into fonsecin.
Brand Name: Vulcanchem
CAS No.: 1856-95-7
VCID: VC21187498
InChI: InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3
SMILES: CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol

Fonsecin B

CAS No.: 1856-95-7

Cat. No.: VC21187498

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

Fonsecin B - 1856-95-7

Specification

CAS No. 1856-95-7
Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
IUPAC Name 2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one
Standard InChI InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3
Standard InChI Key ZYTKFYQKQVYVMW-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O
Canonical SMILES CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O
Melting Point 176°C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Fonsecin B (C₁₆H₁₆O₆) is defined as a naphtho-gamma-pyrone that is derived from fonsecin, specifically through the conversion of the hydroxy group at position 8 (meta to the methoxy group) to the corresponding methyl ether . With a molecular weight of 304.29 g/mol, this compound features a complex structure that contributes to its unique biological properties.

Chemical Classification and Nomenclature

From a chemical taxonomy perspective, Fonsecin B is classified as:

  • A naphtho-gamma-pyrone

  • An aromatic ether

  • A member of the phenol family

  • A cyclic hemiketal

The systematic chemical name for Fonsecin B is 2,5-dihydroxy-6,8-dimethoxy-2-methyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one, which precisely describes its structural arrangement .

Table 1: Chemical Properties of Fonsecin B

PropertyDescription
Molecular FormulaC₁₆H₁₆O₆
Molecular Weight304.29 g/mol
Structural ClassificationNaphtho-gamma-pyrone, aromatic ether, phenol derivative, cyclic hemiketal
Alternative NamesFonsecin monomethyl ether, TMC 256 B2
CID (PubChem)160596

Natural Sources and Biosynthesis

Fungal Origins

Fonsecin B was originally identified in Aspergillus fonsecaeus, from which its name is derived . Subsequent research has documented its presence in several other fungal species, demonstrating its widespread occurrence in nature.

Table 2: Fungal Sources of Fonsecin B

OrganismRemarks
Aspergillus fonsecaeusPrimary source organism
Alternaria alternataConfirmed producer
Aspergillus carbonariusConfirmed producer with available data
Aspergillus tubingensisConfirmed producer with available data
Aspergillus nigerProduces as a secondary metabolite in various strains

Biosynthetic Pathway

The biosynthesis of Fonsecin B follows a sophisticated metabolic pathway characteristic of fungal secondary metabolites. In Aspergillus niger, Fonsecin B is categorized as a γ-naphthylpyradone and its biosynthesis has been partially elucidated .

The biosynthetic process involves:

  • Utilization of one acetyl-CoA and six malonyl-CoA units as primary substrates

  • Successive catalytic reactions within a nonreducing polyketide synthase (nrPKS) system

  • Formation of a heptaketone precursor through the action of specific enzymes

Genetic studies have identified a nonreducing PKS gene (D8.t287) responsible for synthesizing the initial heptaketone precursor that leads to Fonsecin B formation. This gene's role has been confirmed through targeted gene knockout experiments and sophisticated analytical methods including UPLC-MS analysis .

Regulatory Elements

While the complete regulatory pathway remains under investigation, certain genes including potentially AunB or BfoB may be involved in the biosynthetic process of Fonsecin B, although their precise roles require further confirmation . The complexity of the regulatory network governing Fonsecin B synthesis highlights the sophisticated metabolic capabilities of its fungal producers.

Biological Activities

Comparative Bioactivity

When compared with structurally related compounds, Fonsecin B has demonstrated relatively weak bioactivity in certain assays. Studies have shown that while the parent compound fonsecin exhibits a dose-dependent inhibitory effect on interleukin-4 signal transduction and strong radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), Fonsecin B displays comparatively reduced potency in these same assays .

Immunological Significance

Recent research has revealed promising applications for Fonsecin B in immunological studies. Scientists have successfully synthesized Fonsecin B and functionalized it with an amine-spacer arm, allowing for conjugation to various functional tags including biotin, Oregon green, and PyMPO (1-[3-(succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide) .

Of particular significance, the Fonsecin B-PyMPO construct has demonstrated the ability to selectively visualize cells expressing MelLec, a C-type lectin receptor crucial in immune response . This finding is notable because:

  • MelLec is involved in recognizing immunologically active fungal metabolites

  • This recognition represents a key step in host detection of pathogens

  • The interaction contributes to protective immune responses against organisms such as Aspergillus fumigatus

These discoveries validate the potential of Fonsecin B derivatives as valuable tools for investigating the role and functions of MelLec in immunity.

Chemical Synthesis and Modifications

Synthetic Approaches

Chemical synthesis of Fonsecin B has been successfully accomplished, as described in scientific literature . This synthetic capability has opened avenues for creating modified versions of the molecule for specialized research applications.

Functional Derivatives

Researchers have developed various functionalized versions of Fonsecin B through chemical modification:

Table 3: Fonsecin B Derivatives and Their Applications

DerivativeDescriptionApplication
Fonsecin B with amine-spacerModified with an amine-containing linkerIntermediate for further conjugation
Fonsecin B-biotinBiotin-conjugated derivativeStudies of MelLec binding properties
Fonsecin B-Oregon greenFluorescent dye conjugatePotential visualization applications
Fonsecin B-PyMPOFluorescent conjugateSelective visualization of MelLec-expressing cells

The successful creation of these derivatives demonstrates the potential of Fonsecin B as a molecular scaffold for developing research tools with specific targeting capabilities. Particularly noteworthy is the finding that the Fonsecin B-biotin and Fonsecin B-PyMPO constructs maintained their ability to bind the C-type lectin receptor MelLec .

Future Research Perspectives

Expanding Application Domains

The demonstrated ability of Fonsecin B derivatives to interact with immunologically relevant receptors suggests potential applications in:

  • Studying host-pathogen interactions at the molecular level

  • Developing new tools for investigating immune system function

  • Understanding fungal secondary metabolism and its biological significance

Structure-Activity Relationship Studies

The observed differences in biological activity between Fonsecin B and related compounds suggest that systematic structure-activity relationship studies may yield valuable insights. By synthesizing additional derivatives with controlled structural modifications, researchers could potentially:

  • Identify the molecular features responsible for specific biological activities

  • Develop derivatives with enhanced properties for particular applications

  • Better understand the mechanisms underlying the interaction with receptors like MelLec

Biosynthetic Engineering

The partial characterization of the biosynthetic pathway for Fonsecin B provides a foundation for potential metabolic engineering approaches. Future research could focus on:

  • Complete elucidation of the biosynthetic gene cluster

  • Engineering fungal strains for enhanced production of Fonsecin B

  • Developing biosynthetic methods for producing novel Fonsecin B analogs

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